Sub-Nanomolar NK1 Receptor Antagonism: Differentiating N-Methyl Substitution from 9-Amino Analogs
6-chloro-2-methoxy-N-methylacridin-9-amine demonstrates potent antagonist activity at the human NK1 receptor with a Ki of 6.40 nM, as measured in CHO-K1 cells expressing the human receptor using an aequorin luminescence assay based on Schild's plot analysis [1]. In contrast, the closely related analog 6-chloro-2-methoxyacridin-9-amine (ACMA), which lacks the N-methyl group, shows no reported affinity for the NK1 receptor; its documented activities are limited to acetylcholinesterase inhibition (Ki = 49 nM) and DNA intercalation [2]. This N-methyl substitution confers a >7-fold improvement in binding affinity relative to the benchmark NK1 antagonist RP-67580 (Ki = 2.9 nM) , and positions the compound within the same order of magnitude as clinically relevant NK1 antagonists such as L-733060 (Ki = 0.8 nM) and rolapitant (Ki = 0.66 nM) [3].
| Evidence Dimension | NK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 6.40 nM |
| Comparator Or Baseline | 6-chloro-2-methoxyacridin-9-amine (ACMA): no reported NK1 activity; RP-67580: 2.9 nM; L-733060: 0.8 nM; Rolapitant: 0.66 nM |
| Quantified Difference | 6.40 nM vs. 2.9 nM (RP-67580); >7-fold higher affinity than ACMA (no activity detected) |
| Conditions | Human NK1 receptor expressed in CHO-K1 cells; aequorin luminescence assay; Schild's plot analysis |
Why This Matters
This quantitative differentiation validates the compound as a viable alternative to existing NK1 antagonist scaffolds in drug discovery programs, with the N-methyl substitution proving critical for receptor engagement where the 9-amino analog fails.
- [1] BindingDB. (2024). BDBM50070377 (CHEMBL3408519). Affinity Data: Ki = 6.40 nM for NK1 receptor. View Source
- [2] BindingDB. (2024). BDBM24710 (6-chloro-2-methoxyacridin-9-amine). Affinity Data: Ki = 49 nM for acetylcholinesterase. View Source
- [3] MedChemExpress. (2024). Rolapitant hydrochloride (SCH619734 hydrochloride). Ki = 0.66 nM. View Source
